1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-nitrophenyl group and a piperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds have shown inhibitory activity against cdk2/cyclin a2 . This suggests that the compound might interact with its targets, leading to alterations in cell cycle progression and potentially inducing apoptosis .
Biochemical Pathways
Given the potential cdk2 inhibition, it’s plausible that the compound could affect cell cycle regulation pathways, leading to downstream effects on cell proliferation and survival .
Pharmacokinetics
Similar compounds have been synthesized and tested for their in-vitro anticancer activity , suggesting that they may have suitable bioavailability for cellular uptake and interaction with their targets.
Result of Action
Related compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperazine and 4-fluoronitrobenzene. These intermediates undergo a nucleophilic substitution reaction to form 1-methyl-4-(4-nitrophenyl)piperazine. This intermediate is then reacted with appropriate pyrazolo[3,4-d]pyrimidine derivatives under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Shares the piperazine and nitrophenyl groups but lacks the pyrazolo[3,4-d]pyrimidine core.
4-(4-(4-nitrophenyl)-1-piperazinyl)phenol: Contains a similar piperazine and nitrophenyl structure but with a phenol group instead of the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with the nitrophenyl and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-methyl-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-20-15-14(10-19-20)16(18-11-17-15)22-8-6-21(7-9-22)12-2-4-13(5-3-12)23(24)25/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOERFKZYVYJOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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